2-Methylpentyl 2-phenylacetate
Description
Significance of Phenylacetate (B1230308) Esters in Chemical Sciences
Phenylacetate esters are a significant class of organic compounds characterized by a phenylacetyl group attached to an alcohol moiety via an ester linkage. Their importance in the chemical sciences is multifaceted. Many of these esters are recognized for their pleasant and often potent fragrances, leading to their extensive use in the perfume and cosmetics industries. ontosight.ai Beyond their aromatic properties, phenylacetate esters serve as valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. ontosight.aivulcanchem.com For instance, derivatives of phenylacetic acid are precursors in the production of penicillin G. google.com The study of phenylacetate esters also contributes to a fundamental understanding of reaction mechanisms, such as esterification and hydrolysis, and the influence of molecular structure on physical and chemical properties. researchgate.net
Scope of Academic Inquiry into 2-Methylpentyl 2-phenylacetate and Related Derivatives
Academic research into phenylacetate esters is broad, though the depth of investigation varies significantly between individual compounds. While esters like methyl phenylacetate are well-documented, with numerous studies on their synthesis, properties, and applications, specific derivatives such as this compound have received comparatively less focused attention in publicly available literature. hmdb.cawikipedia.org
The academic inquiry that does exist for compounds like this compound is often centered on their synthesis and characterization. This includes the exploration of efficient catalytic methods for esterification to maximize yield and purity. vulcanchem.comjocpr.com Furthermore, the sensory properties of these esters are of academic and industrial interest, particularly in the context of structure-odor relationships. hmdb.ca Research also extends to the identification of these esters in natural products and their potential biological activities.
Methodological Approaches in Phenylacetate Ester Research
The investigation of phenylacetate esters employs a range of standard and advanced analytical techniques. The synthesis and purification of these compounds are often monitored using chromatographic methods such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC). orgsyn.org
Once isolated, the structural elucidation of newly synthesized or identified phenylacetate esters is typically achieved through spectroscopic methods. Infrared (IR) spectroscopy is used to identify the characteristic functional groups, particularly the ester carbonyl (C=O) stretch. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular framework, revealing the connectivity of atoms and the chemical environment of protons and carbons. orgsyn.orgnih.gov Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern, further confirming the compound's identity. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
6282-26-4 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-methylpentyl 2-phenylacetate |
InChI |
InChI=1S/C14H20O2/c1-3-7-12(2)11-16-14(15)10-13-8-5-4-6-9-13/h4-6,8-9,12H,3,7,10-11H2,1-2H3 |
InChI Key |
XJDNBVOLMRQJQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)COC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Chemical and Physical Properties of 2 Methylpentyl 2 Phenylacetate
2-Methylpentyl 2-phenylacetate is an organic ester with the molecular formula C₁₄H₂₀O₂. nih.gov Its structure consists of a phenylacetic acid component esterified with 2-methylpentan-1-ol. This structure imparts specific physical and chemical characteristics to the molecule.
Interactive Data Table of Physicochemical Properties for this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₂ | nih.gov |
| Molecular Weight | 220.31 g/mol | vulcanchem.com |
| CAS Number | 6282-26-4 | nih.gov |
| Boiling Point | 292.4°C at 760 mmHg | vulcanchem.com |
| Density | 0.978 g/cm³ at 20°C | vulcanchem.com |
| Refractive Index | 1.492 | vulcanchem.com |
| Flash Point | 105.1°C (closed cup) | vulcanchem.com |
| LogP (Octanol-Water) | 3.208 | vulcanchem.com |
Synthesis and Reactions of 2 Methylpentyl 2 Phenylacetate
The primary method for synthesizing 2-Methylpentyl 2-phenylacetate is through the esterification of phenylacetic acid with 2-methylpentan-1-ol. This reaction is a classic example of Fischer esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water.
Commonly used acid catalysts for this type of reaction include sulfuric acid and p-toluenesulfonic acid. vulcanchem.com The reaction is typically performed under reflux conditions to drive the equilibrium towards the product side. The removal of water as it is formed can also increase the yield of the ester.
More recently, enzymatic catalysis using lipases has emerged as a greener alternative for the synthesis of phenylacetate (B1230308) esters. vulcanchem.com These enzymatic methods can offer high selectivity and operate under milder reaction conditions, reducing energy consumption.
The hydrolysis of this compound, the reverse of its synthesis, can be achieved by heating the ester with a strong base, such as sodium hydroxide (B78521). This reaction, known as saponification, yields phenylacetic acid and 2-methylpentan-1-ol.
Applications of 2 Methylpentyl 2 Phenylacetate
Conventional Esterification Routes to this compound
Conventional esterification methods remain a cornerstone in the synthesis of esters like this compound. These routes typically involve the reaction of a carboxylic acid with an alcohol, often with the aid of a catalyst to enhance reaction rates and yields.
Acid-Catalyzed Esterification Processes
The most common method for synthesizing esters is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. wikipedia.orglibretexts.org This equilibrium-driven process typically employs catalysts such as sulfuric acid or p-toluenesulfonic acid. wikipedia.org The reaction is generally performed by refluxing the carboxylic acid and an excess of the alcohol to shift the equilibrium towards the product. masterorganicchemistry.com The water formed as a byproduct is often removed to further drive the reaction to completion. organic-chemistry.org
A notable advancement in this area is the use of heterogeneous acid catalysts, which offer easier separation and recycling. For example, the esterification of 4-ethoxyphenol (B1293792) with phenylacetic acid to produce (4-ethoxyphenyl) 2-phenylacetate has been successfully carried out using Amberlyst-15, a solid acid catalyst, under solvent-free conditions.
Base-Catalyzed Esterification Approaches
Base-catalyzed esterification, or more commonly transesterification, provides an alternative route to esters. This method typically involves the reaction of an existing ester with an alcohol in the presence of a strong base. For the synthesis of this compound, a potential route would be the transesterification of a simpler ester, such as methyl phenylacetate, with 2-methylpentanol.
A patented process describes the synthesis of various phenylacetic acid esters by reacting a trichloro compound with sodium or potassium hydroxide (B78521) in the presence of an alcohol. For example, butyl phenylacetate can be prepared using butanol and potassium hydroxide. This suggests that a similar approach could be used for the synthesis of this compound. The reaction conditions, such as temperature and reactant molar ratios, are critical for achieving high yields.
Advanced Chemical Synthesis Techniques for Structural Analogs
Modern organic synthesis offers a variety of advanced techniques for the preparation of complex esters and their structural analogs. These methods often provide higher selectivity and yields under milder reaction conditions compared to traditional methods.
One such example is the palladium-catalyzed synthesis of methyl 2-(2-acetylphenyl)acetate. This method demonstrates the use of transition metal catalysis to form carbon-carbon bonds and introduce ester functionalities in a controlled manner. While this specific product is an analog, the underlying principles of using advanced catalytic systems can be applied to the synthesis of other complex phenylacetate esters.
Biocatalytic and Enzymatic Synthesis of this compound and Related Esters
The use of enzymes, particularly lipases, as catalysts in organic synthesis has gained significant attention due to their high selectivity, mild reaction conditions, and environmentally friendly nature. redalyc.org
Transesterification Reactions Employing Lipases and Acyltransferases
Lipases (E.C. 3.1.1.3) are widely used for the synthesis of esters through esterification and transesterification reactions. redalyc.org These enzymes can function in non-aqueous media, which is advantageous for the synthesis of esters where water is a byproduct. redalyc.org Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica, is a particularly popular and robust biocatalyst for these transformations. rsc.org
The enzymatic synthesis of flavor esters, which are structurally similar to this compound, has been extensively studied. For instance, the synthesis of isoamyl butyrate (B1204436) from fusel oil and butyric acid has been optimized using immobilized lipase. redalyc.org Similarly, the synthesis of n-butyl acetate (B1210297) and n-propyl acetate has been achieved with high molar conversions using immobilized Rhizopus oligosporus lipase. researchgate.net
A study on the solvent-free transesterification of various methyl esters with different alcohols catalyzed by Candida antarctica lipase B (the active component of Novozym 435) demonstrated the versatility of this biocatalyst. bohrium.com This method can be directly applied to the synthesis of this compound by reacting methyl phenylacetate with 2-methylpentanol.
Table 1: Lipase-Catalyzed Synthesis of Various Flavor Esters
| Ester | Lipase Source | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Conversion/Yield | Reference |
|---|---|---|---|---|---|---|---|
| Isoamyl butyrate | Immobilized Porcine Pancreatic Lipase | Isoamyl alcohol, Butyric acid | Heptane | - | 3 | 96% | redalyc.org |
| n-Butyl acetate | Immobilized Rhizopus oligosporus | n-Butanol, Acetic acid | - | 26.5 | 28 | 54.6% | researchgate.net |
| n-Propyl acetate | Immobilized Rhizopus oligosporus | n-Propanol, Acetic acid | - | 28.2 | 28 | 56.5% | researchgate.net |
| Cinnamyl butyrate | Immobilized Candida antarctica Lipase B | Cinnamyl alcohol, Butyric acid | Solvent-free | 25 | 1.5 | 94.3% | rsc.org |
Optimization of Enzymatic Reaction Conditions and Selectivity
The efficiency and selectivity of lipase-catalyzed reactions are highly dependent on various parameters, including temperature, enzyme concentration, substrate molar ratio, and the nature of the solvent. redalyc.org Optimization of these parameters is crucial for achieving high yields and product purity.
Response surface methodology (RSM) is a common statistical tool used to optimize these reaction conditions. For the synthesis of isoamyl butyrate, a central composite rotatable design (CCRD) was used to optimize temperature, enzyme concentration, butyric acid concentration, and the alcohol-to-acid molar ratio. redalyc.org
The reusability of the immobilized enzyme is another important factor for industrial applications. Studies have shown that immobilized lipases can be reused for multiple cycles with minimal loss of activity, making the process more cost-effective. researchgate.netnih.gov
Table 2: Optimization of Parameters for the Synthesis of Cinnamyl Butyrate
| Parameter | Levels Studied | Optimal Condition | Effect on Conversion | Reference |
|---|---|---|---|---|
| Alcohol:Acid Molar Ratio | 1:1 to 1:3 | 1:3 | Increased conversion with higher acid ratio | rsc.org |
| Temperature | 25°C to 45°C | 25°C | Lower temperature favored higher conversion | rsc.org |
| Vacuum | 15 mbar to 25 mbar | 25 mbar | Higher vacuum led to increased conversion | rsc.org |
| Reaction Time | 30 min to 90 min | 90 min | Longer reaction time increased conversion | rsc.org |
Green Chemistry Principles in Enzymatic Synthesis of Phenylacetate Esters
The application of green chemistry principles to the synthesis of phenylacetate esters, including this compound, has gained significant traction, primarily through the use of enzymatic catalysis. This approach addresses many shortcomings of traditional chemical methods, such as harsh reaction conditions and the use of hazardous materials. iith.ac.in
Enzymatic synthesis, or biocatalysis, stands out for its high specificity, efficiency under mild conditions, and reduced environmental impact. iith.ac.inmdpi.com Lipases are a prominent class of enzymes used for esterification due to their stability in organic solvents and broad substrate tolerance. For instance, recent advancements have shown that lipases like Novozym 435 can catalyze the esterification of phenylacetic acid with alcohols, achieving yields comparable to acid-catalyzed methods (75-85%) but with significantly lower energy consumption. vulcanchem.com
The core advantages of employing enzymes in the synthesis of phenylacetate esters align with the principles of green chemistry:
Mild Reaction Conditions : Enzymatic reactions are typically performed at moderate temperatures and atmospheric pressure, reducing energy demands. researchgate.net
High Selectivity : Enzymes exhibit remarkable regioselectivity and enantioselectivity, minimizing the formation of by-products and simplifying purification processes. researchgate.net
Environmental Compatibility : Biocatalysis often utilizes non-toxic and biodegradable catalysts (enzymes) and can be conducted in environmentally benign solvents, including water. researchgate.netresearchgate.net The use of enzymes like MsAcT allows for the efficient synthesis of esters in aqueous media, avoiding the need for harsh organic solvents. researchgate.net
Natural Product Labeling : Products synthesized enzymatically can often be labeled as "natural," which increases their market appeal, particularly in the food and fragrance industries. researchgate.net
Research has also explored solvent-free and catalyst-free conditions for esterification, further enhancing the green credentials of the synthesis. jetir.org For example, the esterification of phenols with acetic anhydride (B1165640) has been optimized by controlling the temperature in the absence of any solvent or catalyst. jetir.org
Table 1: Comparison of Catalytic Methods for Phenylacetate Ester Synthesis
| Catalyst Type | Method | Key Advantages | Typical Yield | Reference |
| Chemical Catalyst | Acid-Catalyzed Esterification | Well-established, high conversion | Up to 80% | vulcanchem.com |
| Biocatalyst (Enzyme) | Lipase-Catalyzed Esterification | Mild conditions, high selectivity, lower energy use | 75-85% | vulcanchem.comresearchgate.net |
| Biocatalyst (Enzyme) | MsAcT-Catalyzed Transesterification | Performed in water, avoids organic solvents | High yields | researchgate.net |
Stereoselective Synthesis of Chiral Phenylacetate Derivatives
The synthesis of specific stereoisomers of chiral phenylacetate derivatives is crucial, as the biological and sensory properties of enantiomers can differ significantly. Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high purity, employing methods such as enantioselective pathways and chiral auxiliaries.
Enantioselective Pathways to Phenylacetate Esters
Enantioselective synthesis involves the direct formation of a specific enantiomer of a chiral product from a prochiral substrate. This is often achieved using chiral catalysts or reagents that create a chiral environment for the reaction.
A significant development is the direct, highly enantioselective alkylation of arylacetic acids. nih.gov This method utilizes a readily available chiral lithium amide as a noncovalent stereodirecting agent. The process proceeds through enediolate intermediates, offering advantages like high nucleophilicity and the elimination of E/Z selectivity issues during enolization. nih.gov This approach is operationally simple and provides a one-step alternative to traditional multi-step methods involving chiral auxiliaries. nih.gov
Organocatalysis also presents a powerful tool for enantioselective synthesis. For example, the organocatalytic conjugate addition of nucleophiles to α,β-unsaturated acyl phosphonates can lead to chiral esters with high enantioselectivity. researchgate.net Similarly, palladium-catalyzed intramolecular C-H arylation has been developed for the highly efficient synthesis of planar chiral derivatives, achieving excellent yields and enantioselectivity. researchgate.net
Chiral Auxiliary Approaches in Phenylacetate Ester Synthesis
The use of chiral auxiliaries is a well-established and powerful strategy for controlling stereochemistry in the synthesis of chiral molecules. numberanalytics.com A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the desired enantiomerically enriched product. nih.govnumberanalytics.com
The process typically involves three key stages:
Attachment : The chiral auxiliary is covalently bonded to the substrate molecule.
Stereoselective Reaction : The substrate-auxiliary complex undergoes a reaction (e.g., alkylation, aldol (B89426) reaction), where the auxiliary's steric and electronic properties direct the approach of the reagent to one face of the molecule. numberanalytics.com
Removal : The auxiliary is cleaved from the product, ideally without racemization, and can often be recovered for reuse. nih.gov
A variety of chiral auxiliaries have been successfully employed in the synthesis of chiral compounds, including those related to phenylacetate esters.
Oxazolidinones and Pseudoephedrine : These are extensively used auxiliaries that have set a high standard for generality and stereocontrol in enolate alkylation. nih.gov
1-Phenylethylamine (α-PEA) : This readily available chiral amine is a frequently used auxiliary for the diastereoselective synthesis of various compounds. mdpi.com
N-phenylacetyl imidazolidinones : These have been used as chiral auxiliaries in the α-benzylation of phenylacetates to produce oxygenated isoflavans with excellent enantiomeric excess. documentsdelivered.com
Sulfinyl Groups : The sulfinyl group is recognized as a valuable chiral auxiliary due to its configurational stability and capacity for high asymmetric induction in stereoselective preparations. nih.gov
Table 2: Examples of Chiral Auxiliaries in Stereoselective Synthesis
| Chiral Auxiliary | Type of Reaction | Key Features | Reference |
| Oxazolidinones | Enolate Alkylation | High stereocontrol, widely applicable | nih.gov |
| 1-Phenylethylamine (α-PEA) | Diastereoselective Synthesis | Inexpensive, available as both enantiomers | mdpi.com |
| N-phenylacetyl imidazolidinone | α-Benzylation | Yields products with excellent enantiomeric excess | documentsdelivered.com |
| Sulfinyl Group | Various | Configurationally stable, high asymmetric induction | nih.gov |
| Chiral Lithium Amides | Direct Alkylation of Arylacetic Acids | Acts as a "traceless" auxiliary, single-step process | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for a complete structural map of the compound.
¹H NMR Spectral Analysis
Proton NMR (¹H NMR) spectroscopy of this compound provides crucial information about the number and types of hydrogen atoms present in the molecule. The spectrum is characterized by distinct signals corresponding to the protons in the phenyl and 2-methylpentyl moieties.
The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, around 7.2-7.4 ppm, due to the deshielding effect of the benzene (B151609) ring. The benzylic protons (CH2) adjacent to the phenyl group and the ester oxygen show a characteristic singlet at approximately 3.6 ppm.
In the 2-methylpentyl portion of the molecule, the protons on the carbon attached to the ester oxygen (OCH2) are observed as a triplet. The complex splitting patterns of the remaining aliphatic protons provide a detailed fingerprint of the branched alkyl chain. The methyl groups in the 2-methylpentyl chain exhibit distinct signals, with the terminal methyl group appearing as a triplet and the methyl group at the second position appearing as a doublet.
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl Protons | 7.2-7.4 | Multiplet | 5H |
| Benzylic CH₂ | ~3.6 | Singlet | 2H |
| OCH₂ | ~4.0 | Triplet | 2H |
| CH (in pentyl chain) | ~1.7 | Multiplet | 1H |
| CH₂ (in pentyl chain) | 1.1-1.4 | Multiplet | 4H |
| CH₃ (terminal) | ~0.9 | Triplet | 3H |
| CH₃ (at C2) | ~0.9 | Doublet | 3H |
¹³C NMR Spectral Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the ester group is typically the most deshielded, appearing at approximately 171 ppm. nih.gov The carbons of the phenyl ring resonate in the aromatic region, between 127 and 134 ppm. nih.gov The benzylic carbon (CH2) is found around 41 ppm. nih.gov
The carbon atoms of the 2-methylpentyl group have chemical shifts in the aliphatic region. The carbon attached to the oxygen (OCH2) appears around 65 ppm. The remaining carbons of the pentyl chain, including the two distinct methyl carbons, are observed at higher field strengths. docbrown.info The presence of five distinct signals for the six carbon atoms of the 2-methylpentyl group confirms its branched structure. docbrown.info
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Approximate Chemical Shift (ppm) |
| C=O (Ester) | ~171 |
| Phenyl C (quaternary) | ~134 |
| Phenyl CH | 127-129 |
| Benzylic CH₂ | ~41 |
| OCH₂ | ~65 |
| CH (in pentyl chain) | ~38 |
| CH₂ (in pentyl chain) | 20-30 |
| CH₃ (terminal) | ~14 |
| CH₃ (at C2) | ~22 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in definitively assigning the proton and carbon signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): A COSY experiment reveals correlations between protons that are coupled to each other, typically separated by two or three bonds. emerypharma.com For this compound, COSY would show cross-peaks connecting the signals of adjacent protons in the 2-methylpentyl chain, confirming their sequence. emerypharma.com
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduepfl.ch It allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). sdsu.eduepfl.ch
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. epfl.chyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the quaternary phenyl carbon, by observing their correlations with nearby protons. emerypharma.com For instance, the benzylic protons would show a correlation to the carbonyl carbon, and the protons on the OCH2 group would also show a correlation to the carbonyl carbon, confirming the ester linkage.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and molecular formula of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition and, consequently, the molecular formula of this compound. The expected monoisotopic mass of C14H20O2 would be confirmed by this technique.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is ideal for assessing the purity of a this compound sample and for analyzing it within a complex mixture. dphen1.comresearchgate.net
The gas chromatogram will show a primary peak corresponding to this compound, and the retention time of this peak can be used for identification. Any impurities present in the sample will appear as separate peaks.
The mass spectrum obtained for the main peak will exhibit a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule. Key fragments for this compound would likely include the tropylium (B1234903) ion (m/z 91) characteristic of benzyl (B1604629) compounds, and fragments resulting from the cleavage of the ester bond and within the alkyl chain. nih.gov For example, a fragment corresponding to the loss of the 2-methylpentyl group would be observed.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex System Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of moderately polar and thermally labile compounds such as this compound, especially within complex biological or synthetic matrices. The technique combines the powerful separation capabilities of high-performance liquid chromatography with the sensitive and specific detection of mass spectrometry.
A typical LC-MS method for a phenylacetate ester involves a reverse-phase chromatographic separation followed by detection using a mass spectrometer, often equipped with an electrospray ionization (ESI) source. nih.gov In ESI, the analyte is ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode. This precursor ion is then guided into the mass analyzer.
For structural confirmation, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion of this compound (calculated m/z 221.15) would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule. Key fragmentation pathways for esters include cleavage of the bond alpha to the carbonyl group and loss of the alcohol moiety. libretexts.orgwhitman.edu A prominent fragment would be the phenylacetyl (tropylium) cation at m/z 91, with another significant fragment corresponding to the loss of the 2-methylpentyl group.
Table 1: Predicted LC-MS/MS Fragmentation Data for this compound
| Ion Description | Predicted m/z | Fragmentation Pathway |
| Protonated Molecule [M+H]⁺ | 221.15 | Parent Ion |
| Phenylacetyl Cation | 91.05 | Cleavage alpha to carbonyl, loss of 2-methylpentene |
| Loss of 2-Methylpentanol | 119.05 | Loss of the neutral alcohol moiety from the ester |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound. These two methods are complementary, as molecular vibrations can be either IR or Raman active, or in some cases, both. acs.org
Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and is used to identify the key functional groups within the molecule. researchgate.netspectroscopyonline.com The IR spectrum of this compound is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. spectroscopyonline.com Other characteristic bands include C-O stretching vibrations, C-H stretching from both the aromatic ring and the aliphatic 2-methylpentyl chain, and aromatic C=C ring stretches. researchgate.netdocbrown.info
Raman Spectroscopy is highly effective for analyzing non-polar bonds and symmetric vibrations, making it an excellent complement to IR. researchgate.net For this compound, Raman spectroscopy would clearly show the aromatic ring vibrations and the C-C backbone of the alkyl chain. researchgate.net The carbonyl (C=O) stretch is also observable in Raman spectra, though typically weaker than in IR. acs.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
| Ester Carbonyl | C=O Stretch | 1730 - 1715 | IR (Strong), Raman (Moderate) |
| Ester C-O | C-O Stretch | 1310 - 1100 | IR (Strong) |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | IR (Moderate), Raman (Strong) |
| Aromatic Ring | C=C Stretch | 1600, 1580, 1450 | IR (Moderate), Raman (Strong) |
| Aliphatic Alkyl | C-H Stretch | 2960 - 2850 | IR (Strong), Raman (Strong) |
| Aliphatic Alkyl | C-H Bend/Scissor | 1480 - 1365 | IR (Moderate) |
Chromatographic Methods for Isolation and Purity Assessment
Chromatographic techniques are fundamental for both determining the purity of this compound and for its isolation from reaction byproducts or natural extracts.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile compounds like this compound. A typical method would utilize a reverse-phase column, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. sielc.com
Due to the presence of the phenyl group, the compound is an excellent chromophore, allowing for sensitive detection using an ultraviolet (UV) detector, typically set at a wavelength around 254 nm. The purity is determined by integrating the area of the main compound peak and comparing it to the areas of any impurity peaks. For complex separations, especially of isomers or closely related impurities, mixed-mode columns that combine reverse-phase and ion-exchange or HILIC properties can offer unique selectivity. sielc.com
Table 3: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient: 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
When a highly pure sample of this compound is required for research or as a reference standard, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns, higher flow rates, and larger sample injection volumes to isolate milligrams to grams of the target compound. acs.org
A common strategy for purification involves a multi-step approach. nih.gov An initial, crude separation might be performed using a lower-resolution technique like flash column chromatography with a silica (B1680970) gel stationary phase to remove major impurities. researchgate.net The resulting enriched fraction is then subjected to preparative HPLC, often using the conditions developed during analytical HPLC method development, to achieve the final desired purity (e.g., >99%). acs.org The collected fractions containing the pure compound are then combined, and the solvent is removed to yield the isolated this compound.
Hydrolysis Kinetics and Mechanisms of Phenylacetate Esters
The hydrolysis of phenylacetate esters, including this compound, involves the cleavage of the ester bond to yield phenylacetic acid and the corresponding alcohol. This process can be catalyzed by acids or bases, or it can proceed under neutral conditions.
The acid-catalyzed hydrolysis of esters like this compound is a reversible process that follows a well-established multi-step pathway, often referred to as an addition-elimination mechanism. udel.edusciencemadness.orgrsc.org The reaction is typically carried out by heating the ester with a large excess of water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). udel.edu
The pathway can be detailed as follows:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. udel.edursc.org
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. rsc.org
Proton Transfer: A proton is transferred from the oxonium ion part of the tetrahedral intermediate to one of the oxygen atoms of the original alkoxide group. This turns the alkoxy group (-OR) into a good leaving group (ROH).
Elimination of the Alcohol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol molecule (2-methylpentanol in this case).
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product (phenylacetic acid) and regenerate the acid catalyst (H₃O⁺). rsc.org
Due to the reversibility of this reaction, it is an equilibrium process. To favor the hydrolysis products, a large excess of water is typically used to shift the equilibrium according to Le Châtelier's principle. udel.edu
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process for esters like this compound. sciencemadness.org This reaction is typically carried out by heating the ester with a strong base, such as sodium hydroxide (NaOH). The irreversibility of this reaction makes it a more effective method for ester hydrolysis compared to the acid-catalyzed counterpart. sciencemadness.org
The mechanism proceeds through a nucleophilic acyl substitution pathway:
Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen. sciencemadness.org
Elimination of the Alkoxide Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide ion (in this case, the 2-methylpentoxide ion) as the leaving group. This step results in the formation of a carboxylic acid (phenylacetic acid). sciencemadness.org
Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strongly basic alkoxide ion generated in the previous step. This acid-base reaction is essentially irreversible and forms a carboxylate salt (sodium phenylacetate) and the alcohol (2-methylpentanol). sciencemadness.org
The hydrolysis of substituted phenyl esters of phenylacetic acid has been found to be first order in both the ester and the hydroxide ion. rsc.org Studies on aryl phenylacetates suggest that for esters with good leaving groups, the formation of the tetrahedral intermediate is the rate-limiting step. stanford.edu
Under neutral pH conditions, the hydrolysis of esters is generally slow. However, for phenylacetate esters, which possess a good leaving group (the phenoxide or a substituted phenoxide), hydrolysis can proceed at a measurable rate. Research indicates that even in near-neutral systems (e.g., pH 6.5), the hydrolysis of phenyl acetate is predominantly base-catalyzed. stanford.edu The rate of this hydrolysis is influenced by temperature, with the reaction rate constant increasing significantly with a rise in temperature. stanford.edu
Theoretical studies on the mechanism of neutral ester hydrolysis have proposed pathways that circumvent the high energy barrier of direct attack by a neutral water molecule. One such proposed mechanism is the water autoionization (W(AI)) model. nih.gov This model suggests that the process begins with the autoionization of water to form hydronium and hydroxide ions.
For normal esters, a W(AI)A (Water Autoionization-Acid initiated) mechanism is proposed, where the ester is first protonated by the hydronium ion, followed by nucleophilic attack. nih.gov
For activated esters, a W(AI)B (Water Autoionization-Base initiated) mechanism is suggested, where the hydroxide ion, formed from water autoionization, acts as the nucleophile. nih.gov
The rate of hydrolysis can be determined by monitoring the concentration of the ester over time under controlled conditions of temperature and pH. For first-order reactions, plotting the natural logarithm of the normalized concentration against time yields a straight line, the slope of which is the reaction rate constant. stanford.edu
Table 1: Arrhenius Parameters for Phenyl Acetate Hydrolysis
| Condition | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (ln A) | pH |
|---|---|---|---|
| Homogeneous | 78.0 | 22.9 | 6 |
| Homogeneous | 77.0 | 23.7 | 7 |
| With Crushed Rock (0.2g) | 70.3 | 25.7 | 6.3 |
| With Crushed Rock (2g) | 65.6 | 22.3 | 6.3 |
Transesterification Reactions and Equilibria
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org For this compound, this would involve reacting it with a different alcohol in the presence of an acid or base catalyst to form a new phenylacetate ester and 2-methylpentanol.
Like hydrolysis, transesterification is an equilibrium process. libretexts.org To drive the reaction toward the desired product, a large excess of the reactant alcohol is often used as the solvent. rsc.org
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with the reactant alcohol acting as the nucleophile instead of water. The key steps are protonation of the carbonyl, nucleophilic attack by the alcohol, proton transfers, and elimination of the original alcohol. libretexts.orgpearson.com
Base-Catalyzed Transesterification: This is typically achieved using an alkoxide base corresponding to the alcohol being introduced. The mechanism involves nucleophilic attack of the alkoxide on the ester's carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the original alkoxide leaving group. rsc.orgpearson.com
Studies on the transesterification of phenyl acetate with various alcohols catalyzed by zinc(II) complexes have shown that the reaction is sensitive to steric hindrance in the alcohol substrate. researchgate.net The reactivity of the alcohols was found to decrease as their steric bulk increased.
Table 2: Catalytic Transesterification of Phenyl Acetate with Different Alcohols
| Alcohol Substrate | Substrate Activity Order |
|---|---|
| Ethanol | 1 |
| n-Propanol | 2 |
| n-Butanol | 3 |
| iso-Propanol | 4 |
| 2-Butanol | 5 |
| tert-Butanol | 6 |
Data from a study on a heterogeneous zinc-based catalytic system. researchgate.net
Mechanistic Studies of Reactions Involving Phenylacetate Moieties
The phenylacetate moiety can participate in various reactions beyond hydrolysis and transesterification. One important class of reactions is the addition of organometallic reagents, such as Grignard reagents, to the ester carbonyl.
The reaction of an ester like this compound with a Grignard reagent (R'-MgX) does not stop after a single addition. udel.edumasterorganicchemistry.com The mechanism involves two successive nucleophilic additions:
First Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. udel.edu
Elimination: This intermediate is unstable and collapses, eliminating the alkoxide (2-methylpentoxide) to form a ketone (a phenylacetone (B166967) derivative). udel.edumasterorganicchemistry.com
Second Nucleophilic Addition: The ketone formed is more reactive than the starting ester towards the Grignard reagent. youtube.com Therefore, it rapidly reacts with a second equivalent of the Grignard reagent. This addition forms a new tetrahedral intermediate, a magnesium alkoxide.
Protonation: An acidic workup is then performed to protonate the alkoxide, yielding a tertiary alcohol. udel.edu
This reaction is a powerful method for carbon-carbon bond formation, transforming the ester into a tertiary alcohol with the introduction of two identical alkyl or aryl groups from the Grignard reagent. organic-chemistry.org
Derivatization Reactions and Synthetic Transformations of this compound
The ester and phenylacetate components of this compound allow for a variety of synthetic transformations.
Reduction to Alcohols: Phenylacetate esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com The reaction reduces the carbonyl group of the ester to a methylene (B1212753) group, cleaving the ester bond and producing two alcohol molecules. For this compound, this reaction would yield 2-phenylethanol (B73330) and 2-methylpentanol. The mechanism involves an initial nucleophilic attack by a hydride ion, followed by the elimination of the alkoxide to form an intermediate aldehyde (phenylacetaldehyde), which is then rapidly reduced by another hydride equivalent to the primary alcohol.
Amide Synthesis (Aminolysis): Phenylacetate esters can be converted to amides by reacting them with amines. This reaction, known as aminolysis, typically requires heating. Phenolic esters are generally more reactive towards amines than alkyl esters. libretexts.org A general method for the synthesis of amides from phenyl esters and aryl amines has been developed using sodium hydride (NaH) as a base, proceeding without a transition metal catalyst or solvent. rsc.org This provides a direct route to phenylacetamides from phenylacetate esters.
Willgerodt-Kindler Reaction: While not a direct transformation of the ester itself, the Willgerodt-Kindler reaction is a significant transformation of the phenylacetate structural motif. This reaction typically starts with an aryl alkyl ketone, such as acetophenone (B1666503) (a compound structurally related to phenylacetic acid derivatives), and converts it into a thioamide using sulfur and an amine like morpholine. wikipedia.org The resulting thiomorpholide can then be hydrolyzed to produce the corresponding phenylacetic acid or phenylacetamide. sciencemadness.org This reaction effectively moves a carbonyl group from within an alkyl chain to its terminus. wikipedia.org
Scientific Information on "this compound" Currently Unavailable in Publicly Accessible Databases
A thorough review of publicly available scientific literature and databases has revealed a significant lack of information regarding the chemical compound This compound . Specifically, no research findings could be located concerning its natural occurrence in biological systems, its interactions with them, or its metabolic fate. Consequently, the development of a detailed scientific article as per the requested outline is not feasible at this time.
The search encompassed extensive queries aimed at uncovering data on the detection of this compound in plant species and its identification in microbial cultures. Furthermore, efforts to find information on its biosynthetic pathways in natural systems and the microbial metabolism and degradation pathways of this specific phenylacetate ester were unsuccessful.
While there is a substantial body of research on the general class of phenylacetate esters, including simpler forms like methyl phenylacetate, and on the microbial degradation of the core compound, phenylacetic acid, this information does not extend to the specific ester . The aerobic catabolism of phenylacetate in various bacteria, along with the associated enzymatic components and gene clusters, is well-documented. However, these findings cannot be directly extrapolated to this compound without specific experimental evidence.
The absence of data for this compound across scientific databases prevents the construction of an evidence-based article covering the requested topics of its natural occurrence, isolation, biosynthesis, and metabolic degradation.
Biological and Biochemical Systems: Occurrence, Interactions, and Metabolic Fates of Phenylacetate Esters
Investigations into Ligand-Receptor Interactions of Phenylacetate (B1230308) Derivatives
The interaction of phenylacetate derivatives with biological receptors is a field of significant interest, particularly in understanding insect olfaction and developing novel enzyme inhibitors. nih.govnih.gov The structural characteristics of the ester, including the nature of both the acyl and alcohol moieties, play a crucial role in determining the strength and specificity of these interactions.
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. nih.gov For phenylacetate analogs and other esters, these studies have revealed key principles governing their interaction with biological targets, such as olfactory receptors and enzymes.
In the context of insect olfaction, the ability of honeybees to discriminate between different odorants is strongly correlated with the structural similarity of the molecules. nih.gov SAR studies on various aliphatic esters, alcohols, and ketones have shown that differences in carbon chain length, as well as the position and type of functional groups, significantly affect how these compounds are perceived. nih.gov This suggests that for a phenylacetate ester like 2-methylpentyl 2-phenylacetate, modifications to the length or branching of the 2-methylpentyl group would likely alter its interaction with insect olfactory receptors. nih.govscispace.com
SAR studies on esters of 4-pyridylacetic acid as enzyme inhibitors have provided more direct insights into the role of the ester group in receptor binding. nih.gov Research on their ability to inhibit human placental aromatase and rat testicular 17α-hydroxylase/C17-20 lyase revealed that the structure of the alcohol portion of the ester is a critical determinant of potency. nih.gov
Key findings from these SAR studies include:
Influence of the Alcohol Moiety : Esters of alcohols containing bulky, cyclic structures, such as a cyclohexyl ring, were found to be potent inhibitors of both enzyme complexes. nih.gov The most powerful inhibitors identified were the borneyl, isopinocampheyl, and 1-adamantyl esters. nih.gov
Stereochemistry : The stereochemical arrangement of the ester group on the alcohol is crucial. Potency was diminished if the ester function was in an axial position on a cyclohexyl ring, as opposed to an equatorial position. nih.gov
Substitution : Small structural changes can introduce selectivity. For instance, adding a methyl group next to the ester's carbonyl group decreased the inhibition of aromatase but increased the inhibition of hydroxylase/lyase. nih.gov
The table below summarizes the impact of structural modifications on the activity of ester compounds, drawing principles from studies on related structures.
Table 2: Structure-Activity Relationship Principles for Phenylacetate Analogs
| Structural Feature Modified | Observation | Impact on Biological Activity | Reference |
|---|---|---|---|
| Alcohol Moiety | Introduction of bulky, cyclic groups (e.g., cyclohexyl, adamantyl). | Increased potency of enzyme inhibition. | nih.gov |
| Ester Stereochemistry | Change from equatorial to axial position on a cyclohexyl ring. | Reduced potency of enzyme inhibition. | nih.gov |
| Acyl Group Substitution | Methyl substitution adjacent to the carbonyl. | Differentially affected selectivity for different enzymes. | nih.gov |
| Alkyl Chain Length | Variation in carbon chain length of aliphatic esters. | Altered discrimination by insect olfactory receptors. | nih.gov |
The mechanism by which esters interact with enzymes often involves direct binding to the active site, leading to catalysis (hydrolysis) or inhibition. nih.gov For phenylacetate esters, mechanistic studies have focused on both their hydrolysis and their role as enzyme inhibitors.
Computational and kinetic studies on the hydrolysis and aminolysis of phenyl acetate (B1210297) have shown that the reaction typically proceeds through a stepwise mechanism involving the formation of a tetrahedral intermediate. researchgate.netresearchgate.net This intermediate is formed by the nucleophilic attack of a catalytic residue or a solvent molecule on the ester's carbonyl carbon. researchgate.net The stability of the leaving group (the alcohol portion) is a key factor in determining the rate of the reaction; a more stable leaving group facilitates the breakdown of the tetrahedral intermediate. researchgate.net
In the context of enzyme inhibition, esters of 4-pyridylacetic acid have been studied as potent inhibitors of enzymes involved in steroid biosynthesis. nih.gov These compounds act as competitive inhibitors, binding to the active site of enzymes like aromatase and 17α-hydroxylase/C17-20 lyase. The potency of this inhibition is highly dependent on the structure of the ester.
The table below details the inhibitory activity of various esters of 4-pyridylacetic acid against two key enzyme complexes, demonstrating the principles of ester-enzyme interactions.
Table 3: Inhibitory Potency of 4-Pyridylacetic Acid Esters Against Steroidogenic Enzymes
| Ester Compound | Target Enzyme | Inhibitory Potency (Relative to Standard) | Key Structural Feature | Reference |
|---|---|---|---|---|
| Borneyl 4-pyridylacetate | Aromatase | >100 times more potent than aminoglutethimide | Bulky, bicyclic alcohol | nih.gov |
| Isopinocampheyl 4-pyridylacetate | Aromatase | >100 times more potent than aminoglutethimide | Bulky, bicyclic alcohol | nih.gov |
| 1-Adamantyl 4-pyridylacetate | Aromatase | >100 times more potent than aminoglutethimide | Bulky, tricyclic alcohol | nih.gov |
| Borneyl 4-pyridylacetate | 17α-Hydroxylase/C17-20 Lyase | More potent than ketoconazole | Bulky, bicyclic alcohol | nih.gov |
| Isopinocampheyl 4-pyridylacetate | 17α-Hydroxylase/C17-20 Lyase | More potent than ketoconazole | Bulky, bicyclic alcohol | nih.gov |
Environmental Dynamics and Degradation Pathways of 2 Methylpentyl 2 Phenylacetate
Environmental Fate and Persistence of Ester Compounds
The environmental fate of ester compounds, a broad class of organic molecules that includes 2-Methylpentyl 2-phenylacetate, is governed by a combination of their physicochemical properties and the environmental conditions to which they are exposed. Generally, the persistence of an ester in the environment is determined by its susceptibility to various degradation processes, including biological and non-biological (abiotic) pathways. Factors such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) influence an ester's distribution among environmental compartments like air, water, and soil.
Abiotic Degradation Processes
Abiotic degradation involves the breakdown of a chemical compound through non-biological processes. For esters like this compound, the primary abiotic degradation routes are photodegradation and chemical hydrolysis.
Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds, characterized by the presence of a benzene (B151609) ring, are capable of absorbing UV light. wikipedia.org This absorption can excite the molecule to a higher energy state, potentially leading to chemical transformations.
For aromatic esters, photodegradation can occur through two main mechanisms:
Direct Photolysis: The ester molecule itself absorbs a photon, leading to its decomposition. This process is highly dependent on the molecule's specific structure and its light absorption spectrum.
Indirect Photolysis: Other substances in the environment, known as photosensitizers (e.g., humic substances in natural waters), absorb light and form reactive species like hydroxyl radicals (•OH) or singlet oxygen. nih.gov These highly reactive species can then attack and degrade the ester molecule. nih.gov
In the case of this compound, the phenylacetyl group contains an aromatic ring, making it susceptible to photodegradation. Studies on similar aromatic esters, such as phthalates, have shown that photodegradation pathways can involve attacks on the aromatic ring by hydroxyl radicals, leading to hydroxylated intermediates, or reactions involving the ester's side chain. researchgate.net The rate and products of photodegradation are influenced by factors like water clarity, pH, and the concentration of photosensitizing materials in the environment. nih.gov
Chemical hydrolysis is a primary abiotic degradation pathway for esters in aqueous environments. It involves the cleavage of the ester bond by a water molecule, which for this compound would yield 2-Methylpentanol and Phenylacetic acid. The rate of this reaction is highly dependent on pH and temperature. numberanalytics.comnist.gov
Ester hydrolysis can be catalyzed by either acid or base:
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This process is generally slower for many esters under typical environmental pH conditions compared to base-catalyzed hydrolysis. numberanalytics.comresearchgate.net
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions (high pH), the hydroxide (B78521) ion (OH-), a strong nucleophile, directly attacks the carbonyl carbon. This is often the dominant hydrolysis mechanism for esters in environments with a pH greater than 7. numberanalytics.comepa.gov
Neutral Hydrolysis: At neutral pH (around 7), hydrolysis still occurs via the nucleophilic attack of water, but the rate is typically much slower than the acid- or base-catalyzed reactions. nih.gov
The structure of the ester also plays a significant role. Steric hindrance, or the presence of bulky groups near the ester linkage, can slow down the rate of hydrolysis by impeding the approach of the attacking nucleophile (water or hydroxide ion). numberanalytics.com For this compound, the branched 2-methylpentyl group may introduce some steric hindrance compared to a straight-chain alcohol ester.
Table 1: Factors Influencing the Rate of Chemical Hydrolysis of Aromatic Esters
| Factor | Influence on Hydrolysis Rate | Rationale |
| pH | Rate increases at low and high pH. numberanalytics.com | Catalysis by H+ (acid) and OH- (base) is more efficient than neutral water attack. numberanalytics.comnih.gov |
| Temperature | Rate increases with temperature. | Higher temperature provides more energy to overcome the reaction's activation energy barrier. nist.gov |
| Steric Effects | Bulky groups near the ester bond decrease the rate. numberanalytics.com | Physical obstruction hinders the approach of the nucleophilic water or hydroxide ion. numberanalytics.com |
| Electronic Effects | Electron-withdrawing groups can increase reactivity. numberanalytics.com | These groups make the carbonyl carbon more electrophilic and thus more susceptible to attack. numberanalytics.com |
Biodegradation by Microbial Communities
Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process for the environmental removal of ester compounds. Many microorganisms in soil and water possess the enzymatic machinery to utilize esters as a source of carbon and energy.
The key enzymes responsible for the initial step in the biodegradation of esters are carboxylesterases (EC 3.1.1.x) and lipases. oup.com These hydrolase enzymes catalyze the cleavage of the ester bond, a reaction analogous to chemical hydrolysis. oup.comnih.gov A wide variety of bacteria and fungi found in diverse environments produce these enzymes. researchgate.net
The hydrolysis of aromatic carboxylic esters can be more challenging for microorganisms than that of simple aliphatic esters, potentially due to steric and polar effects of the aromatic ring. researchgate.net However, numerous microbial species have been identified that can degrade aromatic compounds. For instance, bacteria from genera such as Pseudomonas, Sphingopyxis, and Rhizobiales have demonstrated the ability to transform or degrade aromatic molecules, including esters. nih.govnih.gov These microorganisms are vital for the bioremediation of environments contaminated with ester-based pollutants like plasticizers and pesticides. nih.govresearchgate.net The initial enzymatic cleavage of this compound by a microbial esterase would release its two constituent parts: 2-Methylpentanol and Phenylacetic acid.
Table 2: Primary Biodegradation Intermediates of this compound
| Parent Compound | Primary Intermediates |
| This compound | 2-Methylpentanol |
| Phenylacetic acid |
Degradation of 2-Methylpentanol: 2-Methylpentanol is a branched-chain alcohol. Alcohols are generally biodegradable. The U.S. Environmental Protection Agency (EPA) notes that similar compounds like 2-methyl-1-butanol (B89646) biodegrade rapidly and are not expected to accumulate in the environment. epa.gov The biodegradation of 2-methylpentanol is expected to proceed through oxidation of the alcohol group to form an aldehyde (2-methylpentanal) and then a carboxylic acid (2-methylpentanoic acid), which can then be further broken down and funneled into central metabolic pathways. Studies on the biodegradation of the related compound 2-methylpentane (B89812) have identified bacterial communities, including Anaerolineaceae and Syntrophaceae, that are active in its degradation under certain conditions. nih.govcdnsciencepub.com
Degradation of Phenylacetic Acid (PAA): Phenylacetic acid is a well-studied intermediate in the degradation of many aromatic compounds. nih.gov Bacteria degrade PAA through a specialized "hybrid" pathway that combines features of both aerobic and anaerobic metabolism. researchgate.net The key steps in this aerobic pathway are:
Activation: Phenylacetic acid is first activated by conversion to its coenzyme A (CoA) thioester, Phenylacetyl-CoA (Paa-CoA), a reaction catalyzed by the enzyme PaaK. researchgate.net
Ring Attack: The aromatic ring of Paa-CoA is attacked by a multi-component monooxygenase system (PaaABCDE), leading to the formation of a ring epoxide. researchgate.net
Ring Opening: Following isomerization, the ring is opened by the enzyme PaaZ. researchgate.net
Further Degradation: The resulting linear compound is then further broken down through a series of reactions similar to the beta-oxidation of fatty acids, ultimately yielding intermediates of the tricarboxylic acid (TCA) cycle, such as acetyl-CoA and succinyl-CoA. researchgate.net These molecules can then be used by the microorganism for energy and cell growth.
This complete mineralization of both the alcohol and the aromatic acid components demonstrates the capacity of microbial communities to fully degrade this compound, preventing its long-term persistence in the environment under favorable conditions.
Sorption and Transport in Environmental Matrices
The environmental distribution of this compound, a fragrance ingredient, is significantly influenced by its sorption and transport properties within various environmental compartments, including soil, water, and air. While direct experimental studies on the environmental fate of this compound are limited, its behavior can be inferred from its physicochemical properties and by drawing comparisons with structurally similar compounds, such as other phenylacetate (B1230308) esters.
The movement and partitioning of this compound are governed by its inherent chemical characteristics. Key properties influencing its environmental dynamics include its water solubility, vapor pressure, and its octanol-water partition coefficient (Kow), which indicates its tendency to associate with organic matter.
In terrestrial environments, the sorption of this compound to soil and sediment particles is a primary factor controlling its mobility and bioavailability. Compounds with moderate to high lipophilicity tend to adsorb to the organic carbon fraction of soil, which can limit their transport through the soil column and into groundwater. The ester functional group in this compound may also participate in weaker intermolecular interactions with soil components.
In aquatic systems, the compound's low water solubility suggests that it will predominantly partition to suspended organic matter and sediments. Volatilization from the water surface to the atmosphere can also be a significant transport pathway, driven by its vapor pressure and the turbulence of the water body. For the related compound, methyl phenylacetate, a low potential for adsorption to suspended solids and sediment has been suggested, indicating that while some partitioning to solids will occur, a fraction will remain in the aqueous phase where it can be subject to other fate processes.
Atmospheric transport of this compound can occur if it is released directly into the air or volatilizes from soil or water surfaces. In the atmosphere, it will exist primarily in the vapor phase and can be transported over distances before being removed by deposition or chemical degradation.
| Property | Value | Source |
| Molecular Formula | C14H20O2 | PubChem |
| Molecular Weight | 220.31 g/mol | PubChem |
| XLogP3-AA (Octanol-water partition coefficient) | 4.1 | PubChem |
| Boiling Point (Predicted) | 284.7 °C at 760 mmHg | ChemSpider |
| Vapor Pressure (Predicted) | 0.004 mmHg at 25 °C | ChemSpider |
| Water Solubility (Predicted) | 14.5 mg/L at 25 °C | ChemSpider |
Theoretical and Computational Studies on 2 Methylpentyl 2 Phenylacetate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of molecules. mdpi.comirejournals.com These calculations can determine the distribution of electrons within a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irejournals.com
While specific quantum chemical studies on 2-Methylpentyl 2-phenylacetate are not prominent in published literature, the methodologies are well-established. For instance, studies on related phenylacetic acid derivatives and other esters have successfully used DFT to analyze their molecular geometry, vibrational frequencies, and electronic properties. irejournals.comnih.gov Such an analysis for this compound would involve optimizing its 3D geometry and then calculating its electronic properties to create maps of its electrostatic potential, revealing sites susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net
A significant application of quantum chemical calculations is the mapping of reaction potential energy surfaces to predict the most likely pathways for a chemical reaction. mdpi.com This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which connects reactants to products. wavefun.com The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.
For this compound, computational chemists could model various reactions, such as its hydrolysis back to 2-methylpentan-1-ol and phenylacetic acid. The calculation would proceed by:
Optimizing the geometries of the reactants (the ester and water), the transition state, and the products.
Calculating the energies of each of these species.
Constructing a reaction energy profile to visualize the energy barriers.
This approach has been used to study the kinetics of SN2 reactions and the regioselectivity of Diels-Alder reactions, providing remarkable correlation with experimental results. mdpi.com
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com The flexible nature of the 2-methylpentyl group and the ester linkage in this compound allows for a multitude of possible conformations. Computational methods can predict the relative stability of these conformers. lumenlearning.commsu.edu
The most stable conformations are typically those that minimize steric hindrance and unfavorable electrostatic interactions. lumenlearning.com For the 2-methylpentyl chain, staggered conformations are generally lower in energy than eclipsed conformations. The orientation around the ester group also significantly impacts stability. Computational studies on similar molecules, like substituted phenylacetaldehydes, have shown that the relative stability of conformers can be influenced by the solvent, with polar solvents often stabilizing more polar conformers. msu.edu A conformational analysis of this compound would calculate the energies of its various rotamers to identify the most populated and thus most stable shapes of the molecule.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Anti | 180 | 0.00 | Most stable, bulky groups are furthest apart. |
| Gauche | 60 | 0.9 | Less stable due to steric interaction. |
| Eclipsed (Syn-periplanar) | 0 | 5.0 | Highest energy, bulky groups are eclipsed. |
| Eclipsed (Anticlinal) | 120 | 3.5 | High energy eclipsed conformation. |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum calculations analyze static structures, molecular dynamics (MD) simulations model the behavior of a molecule over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov
For this compound, an MD simulation could be used to:
Perform Conformational Sampling: By simulating the molecule for nanoseconds or longer, a wide range of accessible conformations can be explored, providing a more dynamic picture of its structural preferences than static calculations alone. nih.gov
Analyze Intermolecular Interactions: When simulated in a solvent like water or an organic solvent, MD can detail the specific interactions (e.g., hydrogen bonds, van der Waals forces) between the ester and the solvent molecules. This is crucial for understanding its solubility and behavior in solution. nih.gov
MD simulations are foundational for understanding how a ligand might behave within the dynamic environment of a biological receptor. mdpi.com
Molecular Docking and Ligand Binding Predictions
Molecular docking is a computational technique used to predict how a molecule (a ligand) binds to the active site of a receptor, typically a protein. chemrxiv.orgnih.gov The process involves generating many possible binding poses of the ligand within the receptor's binding site and then using a scoring function to rank them based on their predicted binding affinity. chemrxiv.org
Phenylacetate (B1230308) derivatives have been investigated as potential inhibitors for enzymes like aldose reductase. nih.gov A compound like this compound could be virtually docked into the active site of such a target protein. The results would predict its preferred binding orientation and provide a score indicating the strength of the interaction, helping to prioritize it for further experimental study. biointerfaceresearch.com
A successful molecular docking study relies on an accurate three-dimensional model of the target receptor and the ligand. mdpi.com The receptor's structure is often obtained from experimental methods like X-ray crystallography. If an experimental structure is unavailable, a computational model can be built using homology modeling, where the sequence of the target protein is used to build a model based on the known structure of a related protein. researchgate.netnih.gov
Once the ligand is docked, the resulting complex is analyzed to identify key intermolecular interactions, such as:
Hydrogen bonds: Crucial for specificity and affinity.
Hydrophobic interactions: Often the main driving force for binding.
Electrostatic interactions: Attraction or repulsion between charged groups.
These models provide a structural hypothesis for how the ligand achieves its biological effect, which can be tested and validated by further experiments. researchgate.net The consideration of multiple binding modes can sometimes lead to more accurate and predictive models. nih.gov
In silico or virtual screening is a powerful application of molecular docking used in drug discovery to rapidly evaluate large databases containing thousands or millions of chemical compounds. acgpubs.orgrsc.org This process allows researchers to identify a smaller, more manageable set of molecules that are most likely to bind to a specific biological target.
A virtual screening campaign could be performed using a library of phenylacetate derivatives, including this compound, against a protein target of interest. The compounds would be docked and scored, and the top-ranked "hits" would be selected for acquisition or synthesis and subsequent biological testing. nih.govacgpubs.org This computational pre-filtering significantly reduces the time and cost associated with identifying new lead compounds.
| Compound ID | Structure | Docking Score (kcal/mol) | Predicted Key Interactions |
|---|---|---|---|
| Phenylacetate_001 | Methyl Phenylacetate | -6.5 | Hydrophobic contact with Phe293, Tyr310 |
| Phenylacetate_002 | Ethyl Phenylacetate | -6.8 | Hydrophobic contact with Phe293, Tyr310, Leu198 |
| Phenylacetate_003 | This compound | -8.2 | H-bond with Asn160; Hydrophobic contact with Phe293, Tyr310, Leu198, Trp85 |
| Phenylacetate_004 | Benzyl (B1604629) Phenylacetate | -7.9 | Pi-pi stacking with Tyr310; Hydrophobic contact with Phe293 |
Emerging Research Directions and Interdisciplinary Perspectives for Phenylacetate Ester Chemistry
Development of Novel Synthetic Methodologies for Phenylacetate (B1230308) Esters
The synthesis of phenylacetate esters is evolving from classical methods to more efficient, sustainable, and selective modern techniques. Research is focused on improving yields, reducing environmental impact, and achieving greater control over molecular structure.
Conventional synthesis often involves the acid-catalyzed esterification of phenylacetic acid with the corresponding alcohol. For instance, 2-Methylpentyl 2-phenylacetate can be formed by reacting phenylacetic acid with 2-methylpentanol. Another common route is the reaction of phenol (B47542) with acetic anhydride (B1165640) or acetyl chloride to produce phenyl acetate (B1210297) wikipedia.org. Similarly, methyl phenylacetate is synthesized via the methanolic esterification of phenylacetic acid or its corresponding nitrile nih.gov. A specific laboratory preparation involves reacting benzyl (B1604629) chloride with sodium methylate in methanol (B129727) under carbon monoxide pressure, which yields methyl phenylacetate with high efficiency prepchem.com.
Emerging methodologies offer significant advantages:
Enzymatic Catalysis : Lipases, such as Novozym 435, are being employed to catalyze the synthesis of phenylacetate derivatives. These enzymatic methods are highly selective and operate under mild conditions, reducing energy consumption. Studies on the synthesis of various phenylacetamides through lipase-catalyzed reactions have shown excellent yields, demonstrating the power of this biocatalytic approach researchgate.net.
Palladium-Catalyzed Carbonylation : This sustainable method involves the carbonylation of benzyl acetate derivatives using a palladium acetate catalyst. It can achieve quantitative conversion with high selectivity for the desired ester products under ambient carbon monoxide pressure.
| Synthetic Method | Reactants | Key Features | Typical Yield |
| Conventional Esterification | Phenylacetic Acid + Alcohol (e.g., 2-Methylpentanol) | Acid catalyst (e.g., H₂SO₄) | Up to 80% |
| Enzymatic Catalysis | Phenylacetate + Amine/Alcohol | Lipase (B570770) catalyst (e.g., Novozym 435) | Excellent yields, high selectivity researchgate.net |
| Carbonylation | Benzyl Chloride + Sodium Methylate + CO | K[Fe(CO)₃NO] catalyst | 85% prepchem.com |
This table is interactive. You can sort and filter the data.
Advanced Analytical Techniques for Trace Analysis and Metabolomics
The detection and characterization of phenylacetate esters, often present in complex matrices as flavor components or metabolites, require sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a primary tool for identification and quantification. For related compounds like methyl phenylacetate, detailed mass spectrometry (MS2) data is available, showing characteristic fragmentation patterns under electrospray ionization (ESI) nih.gov.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is crucial for structural elucidation. The chemical shifts observed in the NMR spectra of methyl phenylacetate provide a reference for the phenyl and acetate moieties that are also present in this compound nih.govnih.gov. Advanced techniques such as two-dimensional NMR would be instrumental in definitively assigning the structure of more complex esters like this compound.
Metabolomics studies are increasingly important for understanding the fate of these esters in biological systems. Techniques like liquid chromatography-mass spectrometry (LC-MS) are essential for tracking the biotransformation of these compounds and identifying their metabolites in various biological samples.
Deeper Elucidation of Biochemical Pathways and Enzymatic Mechanisms
Understanding the biochemical interactions of phenylacetate esters is crucial for applications in biotechnology and pharmacology. Research has focused on enzyme-catalyzed reactions, such as aminolysis and transesterification, which are fundamental in both the synthesis and degradation of these esters researchgate.net.
Studies using lipases have revealed that the electronic properties of substituents on the phenyl ring significantly influence reaction rates. For example, nitro-substituted phenylacetates exhibit higher reactivity in aminolysis reactions compared to their hydroxyl-substituted counterparts researchgate.net. This suggests that the enzymatic active site is sensitive to the electronic environment of the substrate. Such investigations into structure-activity relationships are critical for designing efficient biocatalytic processes and for understanding how these esters might be metabolized by organisms. The hydrolysis of phenyl acetate via saponification, which breaks the ester into phenol and an acetate salt, is a well-understood chemical reaction that serves as a model for the enzymatic cleavage of these ester bonds by esterases in biological systems wikipedia.org.
Environmental Remediation Strategies for Ester Contaminants
Esters, particularly phthalate (B1215562) acid esters (PAEs), are recognized as environmental pollutants due to their widespread use and potential to leach into the environment nih.gov. While specific remediation data for this compound is not prominent, the strategies developed for other ester contaminants provide a strong framework for addressing potential contamination. PAEs are lipophilic and can act as endocrine disruptors, prompting the development of various removal technologies nih.gov.
Current remediation strategies for ester contaminants from wastewater and soil include:
Physicochemical Methods : Techniques such as adsorption on activated carbon, coagulation, ion exchange, and reverse osmosis have proven effective for removing esters from water nih.gov. Adsorption is particularly noted for its simple design and cost-effectiveness nih.gov.
Bioremediation : This approach utilizes microorganisms to degrade ester contaminants. The process is considered an eco-friendly and effective solution for breaking down these pollutants into less harmful substances. Research is focused on identifying diverse microbial strains and understanding the mechanisms of biotransformation to enhance efficiency nih.gov.
These established methods for other industrial esters would be the first line of defense if phenylacetate esters were found to be persistent environmental contaminants.
Integration of Computational and Experimental Approaches in Phenylacetate Research
The synergy between computational modeling and experimental work has become a powerful driver in advancing the understanding of phenylacetate chemistry.
Mechanism Elucidation : Density Functional Theory (DFT) has been used to investigate the reaction mechanisms of phenyl acetate aminolysis. These computational studies can determine transition state structures and energies, revealing the most favorable reaction pathways. For example, theoretical calculations showed that the general base-catalyzed neutral stepwise mechanism is the most likely path for the aminolysis of phenyl acetate researchgate.net.
Predictive Modeling : Lattice energy calculations have been successfully used to predict the relative stabilities of diastereomeric salt pairs involving phenylacetate derivatives. This joint experimental and computational approach is crucial for developing methods to separate enantiomers, a vital process in the pharmaceutical industry nih.gov.
Drug Design : In medicinal chemistry, computational studies are used to design and screen novel compounds. Phenylacetamide derivatives have been designed and synthesized as potential antidepressant agents based on initial computational screening against biological targets. Molecular dynamics simulations were then used to understand the interactions between the most potent synthesized compound and its target enzyme, monoamine oxidase A (MAO-A) nih.gov.
This integrated approach accelerates the discovery process, allowing researchers to rationalize experimental findings and make predictions that guide future research into the synthesis and application of complex esters like this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methylpentyl 2-phenylacetate, and how do reaction conditions influence yield?
- Answer : The synthesis typically involves esterification between 2-phenylacetic acid and 2-methylpentanol. A two-step approach is often used:
Acid activation : Activation of 2-phenylacetic acid via acid chlorides (e.g., thionyl chloride) or coupling reagents (e.g., DCC/DMAP) .
Esterification : Reaction with 2-methylpentanol under reflux (80–100°C) in anhydrous solvents (e.g., dichloromethane or toluene). Catalysts like sulfuric acid or lipases (e.g., immobilized CAL-B) improve yields up to 90–95% .
- Key variables : Solvent polarity, temperature, and catalyst type significantly impact reaction kinetics and purity. For example, lipase-catalyzed methods reduce side products but require controlled water activity .
Q. How can researchers validate the purity and structural integrity of this compound?
- Answer : Analytical workflows include:
- Chromatography : GC-MS or HPLC with UV detection (λ = 254 nm) to assess purity (>98% as per forensic standards) .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 0.8–1.2 ppm (2-methylpentyl CH₃), δ 3.6–4.2 ppm (ester -OCH₂-), and aromatic protons (δ 7.2–7.5 ppm) confirm structure .
- FT-IR : Ester carbonyl (C=O) stretch at ~1740 cm⁻¹ .
- Safety note : Follow protocols for handling flammable solvents and corrosive catalysts .
Advanced Research Questions
Q. How do structural analogs of this compound inform its potential bioactivity?
- Answer : Analogous esters (e.g., methyl 2-(hydroxymethyl)phenylacetate) exhibit antimicrobial and anti-inflammatory properties due to:
- Hydrophobic interactions : The 2-methylpentyl chain enhances membrane permeability .
- Electrophilic reactivity : The phenylacetate moiety may modulate enzyme targets (e.g., cyclooxygenases) .
- Methodological tip : Use in vitro assays (e.g., MIC for antimicrobial activity) with controls like phenylacetic acid derivatives .
Q. What strategies resolve contradictions in reported synthetic yields or byproduct profiles?
- Answer : Discrepancies arise from:
- Catalyst choice : Lipases (e.g., CAL-B) reduce racemization vs. acid catalysts, which may form branched isomers .
- Workup protocols : Aqueous extraction vs. distillation affects residual alcohol/acid content. Quantify impurities via ¹H NMR integration or LC-MS .
- Case study : A 92% yield via 2-methylpentanol esterification contrasts with 85% via aldehyde routes due to competing oxidation .
Q. How can computational modeling predict the reactivity or stability of this compound?
- Answer :
- DFT calculations : Optimize geometry (e.g., Gaussian 16) to evaluate ester bond lability under acidic/basic conditions .
- MD simulations : Predict lipid bilayer penetration for drug delivery applications .
- QSPR models : Correlate logP values (estimated ~3.5) with bioavailability .
Methodological Guidelines
- Synthesis Optimization :
- Safety & Compliance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
